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molecular formula C6H6FN B8554772 Fluoroaniline CAS No. 36274-75-6

Fluoroaniline

Cat. No. B8554772
M. Wt: 111.12 g/mol
InChI Key: MGNPLIACIXIYJE-UHFFFAOYSA-N
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Patent
US07718652B2

Procedure details

A solution of fluoroaniline (6.8 ml, 71 mmol) in DMF (100 ml) was treated with potassium tert-butoxide (12.7 g, 113 mmol) and then with 2-fluorobenzonitrile (7.5 ml, 71 mmol) that was slowly added to the stirring reaction with a syringe and stirred at 23° C. for 16 h. The reaction mixture was diluted with H2O (100 mL) and extracted with ethyl ether (3×50 mL), dried with (MgSO4), and evaporated. Flash chromatography (SiO2, 2-100% dichloromethane/heptane) provided 2-[(2-fluorophenyl)amino]benzonitrile (8.4 g 56%) as an orange solid:
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CC(C)([O-])C.[K+].[F:15][C:16]1C=[CH:22][CH:21]=[CH:20][C:17]=1C#N.[CH3:24][N:25]([CH:27]=O)C>O>[F:15][C:16]1[CH:17]=[CH:20][CH:21]=[CH:22][C:24]=1[NH:25][C:27]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[C:3]#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.8 mL
Type
reactant
Smiles
FNC1=CC=CC=C1
Name
Quantity
12.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred at 23° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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